6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine
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Overview
Description
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine is a heterocyclic compound that features a thiophene ring fused with a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylthiophene-2-carbaldehyde with urea and an appropriate catalyst under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully reduced thiophene or pyrimidine derivatives.
Scientific Research Applications
6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of organic semiconductors and electronic devices due to its unique electronic properties.
Organic Electronics: The compound’s ability to participate in charge transfer processes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. For example, it may act as an inhibitor of kinases or other signaling molecules, thereby modulating cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3,4-ethylenedioxythiophene share structural similarities with 6-(3,5-Dimethylthiophen-2-yl)-1-methyl-1,6-dihydropyrimidine.
Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil are structurally related and have similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with enhanced biological and material properties .
Properties
Molecular Formula |
C11H14N2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
4-(3,5-dimethylthiophen-2-yl)-3-methyl-4H-pyrimidine |
InChI |
InChI=1S/C11H14N2S/c1-8-6-9(2)14-11(8)10-4-5-12-7-13(10)3/h4-7,10H,1-3H3 |
InChI Key |
TYKMLHUICZCNMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C2C=CN=CN2C)C |
Origin of Product |
United States |
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